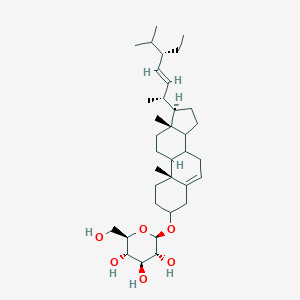
Stigmastérol glucoside
Vue d'ensemble
Description
Le stigmastérol glucoside est un glycoside stéroïde naturel que l'on trouve dans diverses espèces végétales. C'est un dérivé du stigmastérol, un phytostérol, et il est connu pour ses importantes activités biologiques, notamment ses propriétés antioxydantes et anti-inflammatoires . Le composé a la formule moléculaire C35H58O6 et une masse molaire de 574,83 g/mol .
Applications De Recherche Scientifique
Stigmasterol glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in treating inflammatory diseases and as an antioxidant.
Industry: Used in the formulation of cosmetics and nutraceuticals due to its beneficial properties.
Mécanisme D'action
Target of Action
Stigmasterol glucoside primarily targets pancreatic β-cells . It has been shown to interact with these cells, which play a crucial role in insulin secretion and sensitivity . Additionally, it acts as an inhibitor of 5α-reductase, an enzyme involved in steroid metabolism .
Mode of Action
Stigmasterol glucoside interacts with its targets by preventing the accumulation of free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in pancreatic β-cells . This interaction results in the inhibition of early apoptosis, promotion of actin reorganization, and improvement of insulin secretion in cells exposed to glucolipotoxicity .
Biochemical Pathways
Stigmasterol glucoside affects several biochemical pathways. It has been shown to greatly reduce the transcriptional level of TNF-α and the protein levels of a series of downstream effectors of VEGFR-2 signaling . Moreover, it has been found to activate antioxidant enzymes such as superoxide dismutase, catalase, and glutathione, while inhibiting lipid peroxidation through the activation of Nrf2 and Nrf2/heme oxygenase-1 (HO-1) signaling pathways .
Pharmacokinetics
It is known that the bioavailability of phytosterols, including stigmasterol glucoside, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .
Result of Action
The action of Stigmasterol glucoside results in several molecular and cellular effects. It has been shown to prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in pancreatic β-cells . This leads to the inhibition of early apoptosis, increased total insulin, promoted actin reorganization, and improved insulin secretion in cells exposed to glucolipotoxicity .
Analyse Biochimique
Biochemical Properties
Stigmasterol glucoside interacts with the enzyme 5α-reductase, acting as an inhibitor . This interaction is significant as 5α-reductase plays a crucial role in the conversion of testosterone into dihydrotestosterone, a more potent androgen .
Cellular Effects
Stigmasterol glucoside has been found to have significant effects on various types of cells. For instance, it has been shown to prevent the increase in both free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in INS-1 cells, a rat insulinoma cell line . This suggests that stigmasterol glucoside can influence cell function by modulating cholesterol levels and oxidative stress.
Molecular Mechanism
Stigmasterol glucoside exerts its effects at the molecular level through its interaction with 5α-reductase. By inhibiting this enzyme, stigmasterol glucoside can potentially influence the levels of dihydrotestosterone, thereby affecting processes regulated by this hormone .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of stigmasterol glucoside in laboratory settings are limited, research has shown that stigmasterol glucoside can prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in INS-1 cells . This suggests that stigmasterol glucoside may have long-term effects on cellular function.
Metabolic Pathways
Stigmasterol glucoside is involved in the steroid metabolism pathway through its interaction with 5α-reductase . By inhibiting this enzyme, stigmasterol glucoside can potentially influence the conversion of testosterone into dihydrotestosterone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le stigmastérol glucoside peut être synthétisé par glycosylation du stigmastérol. Ce processus implique généralement la réaction du stigmastérol avec un donneur de glycosyle approprié en présence d'un catalyseur acide. Les donneurs de glycosyle courants comprennent les dérivés du glucose tels que l'acétobromoglucose. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à basse température pour assurer un rendement élevé et une sélectivité élevée.
Méthodes de production industrielle
La production industrielle du this compound implique souvent l'extraction de sources végétales. Les plantes comme le Phyllanthus urinaria sont connues pour contenir des niveaux élevés de ce composé . Le processus d'extraction comprend la macération de la matière végétale dans des solvants comme l'éthanol, suivie d'une purification à l'aide de techniques chromatographiques pour isoler le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le stigmastérol glucoside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir les groupes hydroxyle en groupes carbonyle, souvent en utilisant des réactifs comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les doubles liaisons dans la structure du stérol en liaisons simples, généralement en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe hydroxyle dans la partie glucoside peut être remplacé par d'autres groupes fonctionnels en utilisant des réactifs comme le chlorure de tosyle.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome dans l'acide acétique.
Réduction : Hydrogène gazeux avec du palladium sur charbon.
Substitution : Chlorure de tosyle dans la pyridine.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de dérivés de stérol saturés.
Substitution : Formation de glucosides tosylés.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés bioactifs.
Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.
Médecine : Investigé pour son potentiel dans le traitement des maladies inflammatoires et comme antioxydant.
Industrie : Utilisé dans la formulation de cosmétiques et de nutraceutiques en raison de ses propriétés bénéfiques.
Mécanisme d'action
Les effets biologiques du this compound sont principalement dus à sa capacité à inhiber les enzymes comme la 5α-réductase . Cette inhibition réduit la conversion de la testostérone en dihydrotestostérone, qui est impliquée dans des conditions telles que l'hypertrophie bénigne de la prostate. Le composé interagit également avec les composants de la membrane cellulaire, améliorant la stabilité et la fonction de la membrane.
Comparaison Avec Des Composés Similaires
Le stigmastérol glucoside est unique par rapport aux autres glycosides stéroïdes en raison de sa structure et de ses activités biologiques spécifiques. Des composés similaires comprennent :
Sitostérol glucoside : Un autre glycoside de stérol végétal avec des propriétés antioxydantes similaires.
Campestérol glucoside : Connu pour ses effets hypolipidémiants.
Brassicastérol glucoside : Trouvé dans divers légumes et présente des avantages pour la santé similaires.
Le this compound se distingue par sa puissante inhibition de la 5α-réductase et ses importantes propriétés anti-inflammatoires .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-AUGXRQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289039 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-26-8 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



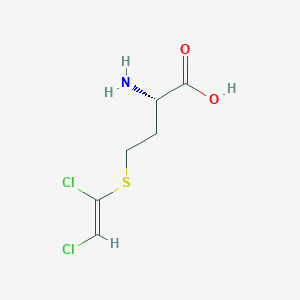

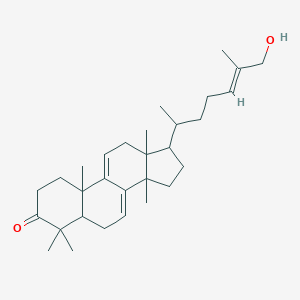


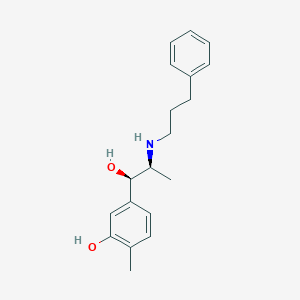


![(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B218239.png)
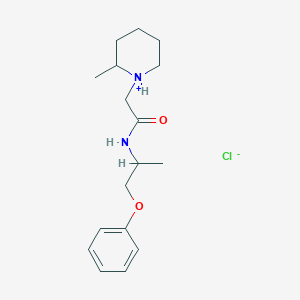
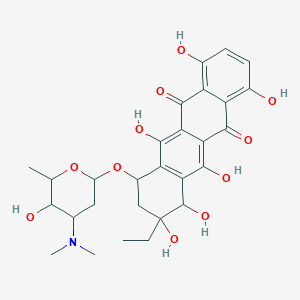

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
